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Abstract
Omapatrilat (CAS No. 167305-00-2), an investigational dipeptide mimetic, represents a

pioneering approach in cardiovascular therapy as a dual inhibitor of both angiotensin-

converting enzyme (ACE) and neutral endopeptidase (NEP). This unique mechanism of action

simultaneously targets two key enzymatic pathways involved in blood pressure regulation and

cardiovascular homeostasis. By inhibiting ACE, omapatrilat blocks the production of the potent

vasoconstrictor angiotensin II, while its inhibition of NEP leads to increased levels of

vasodilatory and natriuretic peptides.[1][2][3] This technical guide provides a comprehensive

overview of omapatrilat, consolidating critical data on its chemical properties, mechanism of

action, pharmacokinetics, and clinical trial outcomes. Detailed experimental protocols and

visualizations of its signaling pathways are included to support further research and

development in the field of cardiovascular medicine. Although omapatrilat's clinical

development was halted due to safety concerns, specifically an increased risk of angioedema,

the wealth of data generated from its extensive study offers invaluable insights for the design of

future cardiovascular drugs.[4][5]
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Omapatrilat, also known as BMS-186716, is a crystalline solid with the molecular formula

C₁₉H₂₄N₂O₄S₂ and a molecular weight of 408.53 g/mol .[4][6]

Property Value Reference

CAS Number 167305-00-2 [6]

Molecular Formula C₁₉H₂₄N₂O₄S₂ [4][6]

Molecular Weight 408.53 g/mol [4][6]

IUPAC Name

(4S,7S,10aS)-Octahydro-4-

[[(2S)-2-mercapto-1-oxo-3-

phenylpropyl]amino]-5-oxo-7H-

pyrido[2,1-b][1,3]thiazepine-7-

carboxylic acid

[4]

Synonyms BMS-186716, Vanlev [2]

Appearance White to gray solid [7]

Solubility DMSO: 30 mg/mL [6]

Storage
-20°C, protect from light,

stored under nitrogen
[7]

Mechanism of Action
Omapatrilat exerts its pharmacological effects through the dual inhibition of two key zinc-

dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral

endopeptidase (NEP).[3] This dual action provides a synergistic approach to lowering blood

pressure and improving cardiovascular function.

ACE Inhibition: By inhibiting ACE, omapatrilat prevents the conversion of angiotensin I to

angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood

pressure.[2][8] ACE inhibition also decreases the secretion of aldosterone, resulting in

reduced sodium and water retention.[1]

NEP Inhibition: NEP is responsible for the degradation of several endogenous vasoactive

peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[3][9] By
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inhibiting NEP, omapatrilat increases the circulating levels of these peptides, which promote

vasodilation, natriuresis, and diuresis.[1][4]

The combined effect of ACE and NEP inhibition results in a powerful antihypertensive effect

that is independent of renin status and is effective across various patient demographics.[3]

However, the simultaneous inhibition of both enzymes, which are involved in the metabolism of

bradykinin, is believed to be responsible for the increased incidence of angioedema observed

in clinical trials.[4]
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Figure 1: Omapatrilat's dual mechanism of action on the Renin-Angiotensin and Natriuretic
Peptide Systems.

Pharmacokinetics
Omapatrilat is orally bioavailable and exhibits a pharmacokinetic profile suitable for once-daily

dosing.[3][10]

Parameter Value Reference

Bioavailability 20% - 30% [1]

Time to Peak Plasma

Concentration (tmax)
0.5 - 2 hours [11][12]

Effective Half-life 14 - 19 hours [10][11][12]

Time to Steady State 3 - 4 days [10][11][12]

Metabolism Hepatic [1][2]

Food Effect
Absorption not affected by food

intake
[1]

In Vitro and In Vivo Efficacy
Omapatrilat has demonstrated potent inhibitory activity against both ACE and NEP in vitro and

significant antihypertensive effects in various animal models.
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Assay/Model Parameter Value Reference

In Vitro Enzyme

Inhibition
IC₅₀ (human ACE) 1.7 nM [6]

IC₅₀ (human NEP) 5.3 nM [6]

Ki (NEP) 8.9 nM [10]

Ki (ACE) 6 nM [10]

In Vivo Animal Models

ED₅₀ (pressor

response to

Angiotensin I,

normotensive rats)

0.07 µmol/kg [6]

Mean Arterial

Pressure Reduction

(sodium-depleted

spontaneously

hypertensive rats, 30

µmol/kg)

Significant reduction [6]

Systolic Blood

Pressure Reduction

(SHRSP, 10 weeks)

230±2 mmHg to

145±3 mmHg
[13]

Clinical Trials
Omapatrilat underwent extensive clinical evaluation for the treatment of hypertension and

heart failure. While demonstrating superior blood pressure-lowering efficacy compared to some

existing therapies, its development was ultimately halted due to a higher incidence of

angioedema.
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Trial Name Condition Comparator Key Findings Reference

IMPRESS

Heart Failure

(NYHA Class II-

IV)

Lisinopril

Primary endpoint

(change in

exercise

duration) was not

significantly

different.

[14]

OVERTURE

Heart Failure

(NYHA Class II-

IV)

Enalapril

Primary endpoint

(all-cause

mortality or heart

failure

hospitalization)

did not differ

significantly.

Angioedema was

more common

with omapatrilat

(0.8% vs 0.5%).

[15][16]

OCTAVE Hypertension Enalapril

Omapatrilat

demonstrated

superior blood

pressure

reduction.

Angioedema was

significantly more

frequent with

omapatrilat

(2.17% vs

0.68%),

particularly in

Black patients

(5.54% vs

1.62%) and

smokers (3.93%

vs 0.81%).

[5][15][17][18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.cda-amc.ca/sites/default/files/pdf/148_omapatrilat_cetap_e.pdf
https://pubmed.ncbi.nlm.nih.gov/12243845/
https://www.ahajournals.org/doi/10.1161/01.cir.0000029801.86489.50
https://www.researchgate.net/publication/10676322_Recent_clinical_trials_with_omapatrilat_New_developments
https://pubmed.ncbi.nlm.nih.gov/12243845/
https://mrctcenter.org/wp-content/uploads/2022/11/Omapatrilat-Case-Study-full.pdf
https://academic.oup.com/ajh/article/17/2/103/138811
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of

omapatrilat against ACE and NEP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1677282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Omapatrilat Stock Solution (in DMSO)

- Recombinant Human ACE/NEP
- Fluorogenic Substrate

- Assay Buffer

Perform Serial Dilution of Omapatrilat

Add Enzyme (ACE or NEP) to Wells

Pre-incubate Enzyme with Omapatrilat

Add Fluorogenic Substrate to Initiate Reaction

Measure Fluorescence Over Time
(Kinetic Reading)

Data Analysis:
- Calculate Initial Reaction Velocities

- Plot % Inhibition vs. Omapatrilat Concentration
- Determine IC₅₀ Value

End

Click to download full resolution via product page

Figure 2: Workflow for determining the in vitro inhibitory activity of Omapatrilat.
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Materials:

Omapatrilat

Dimethyl sulfoxide (DMSO)

Recombinant human ACE or NEP

Appropriate fluorogenic substrate for ACE or NEP

Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂ for ACE; 50 mM HEPES,

140 mM NaCl, 10 mM KCl, 0.01% BSA for NEP)[19]

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare Omapatrilat Stock Solution: Dissolve omapatrilat in DMSO to create a high-

concentration stock solution (e.g., 10 mM).[19]

Serial Dilutions: Perform serial dilutions of the omapatrilat stock solution in assay buffer to

generate a range of test concentrations.

Enzyme Preparation: Dilute the recombinant human ACE or NEP in assay buffer to the

desired working concentration.

Assay Setup: In a 96-well plate, add a small volume of each omapatrilat dilution. Also

include wells for a positive control (enzyme without inhibitor) and a negative control (buffer

only).

Enzyme Addition and Pre-incubation: Add the diluted enzyme to each well (except the

negative control) and pre-incubate for a specified time (e.g., 15 minutes) at room

temperature to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
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Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and

measure the increase in fluorescence over time (kinetic read).

Data Analysis:

Calculate the initial reaction velocity for each concentration.

Determine the percent inhibition for each omapatrilat concentration relative to the positive

control.

Plot the percent inhibition against the logarithm of the omapatrilat concentration and fit

the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy in Spontaneously
Hypertensive Rats (SHR)
This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of

omapatrilat in a preclinical model of hypertension.

Materials:

Spontaneously Hypertensive Rats (SHR)

Omapatrilat

Vehicle (e.g., sterile water or saline)

Oral gavage needles

Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

Procedure:

Animal Acclimation: Acclimate the SHR to the housing facility and handling for at least one

week.

Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood

pressure of each rat for several consecutive days to establish a stable baseline.
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Group Assignment: Randomly assign the animals to treatment groups (e.g., vehicle control,

omapatrilat low dose, omapatrilat high dose).

Drug Administration: Administer omapatrilat or vehicle orally via gavage once daily for the

duration of the study (e.g., several weeks).

Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly)

at a consistent time of day.

Data Analysis:

Calculate the change in blood pressure from baseline for each animal.

Compare the mean blood pressure changes between the omapatrilat-treated groups and

the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Synthesis
The synthesis of omapatrilat involves multi-step chemical processes. Biocatalytic routes have

also been explored to produce chiral intermediates, improving the efficiency and

stereoselectivity of the synthesis.[20] One approach involves the enzymatic conversion of 2-

keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate dehydrogenase.[20]

Another developed method utilizes L-lysine epsilon-aminotransferase for the synthesis of a key

intermediate.[20] A recent patent describes improved methods for the synthesis and purification

of omapatrilat.[8]

Conclusion
Omapatrilat remains a landmark compound in cardiovascular pharmacology due to its novel

dual-inhibition mechanism. The extensive research conducted on this molecule has

significantly advanced our understanding of the interplay between the renin-angiotensin and

natriuretic peptide systems. While its clinical application was ultimately prevented by the

unacceptable risk of angioedema, the data from the omapatrilat clinical trial program

continues to be a valuable resource for the development of safer and more effective

cardiovascular therapies. The insights gained from omapatrilat's journey underscore the

importance of balancing efficacy with a thorough understanding of potential adverse effects,

particularly when targeting multiple physiological pathways. Future research in this area will
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likely focus on developing vasopeptidase inhibitors with improved safety profiles, potentially

through greater selectivity or by targeting downstream effectors of these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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